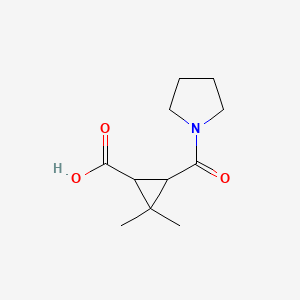

![molecular formula C17H24N2O4 B1326882 {(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid CAS No. 1142205-85-3](/img/structure/B1326882.png)

{(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . It is also known as N-(4-methoxyphenyl)-N-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)glycine .

Synthesis Analysis

The synthesis of this compound has been described in a study . The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .Molecular Structure Analysis

The molecular structure of this compound has been established by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry . The geometrical parameters, harmonic vibrational wavenumbers, Infrared (IR) & Raman scattering intensities, Nuclear Magnetic Resonance (NMR) chemical shift, and Ultraviolet-Visible (UV-Vis) spectra were computed using B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the multicomponent condensation of various hydroxyl derivatives with arylglyoxals and Meldrum’s acid .Physical And Chemical Properties Analysis

The compound is a pale yellow powder with a yield of 74% (0.56 g, 1.5 mmol). Its melting point is 291–293 °C . The 1H NMR (500 MHz, DMSO-d6) and 13C NMR (126 MHz, DMSO-d6) spectra have been reported .Scientific Research Applications

Synthesis and Biological Evaluation : One study discusses the synthesis and chemical reactivity of novel compounds related to 4-methoxyphenyl derivatives, highlighting their potential biological activities. This research indicates a broad interest in the chemical behavior of such compounds and their application in creating new biologically active substances (Farouk, Ibrahim, & El-Gohary, 2021).

Antimicrobial and Antioxidant Potential : Another research elaborates on the synthesis of novel compounds involving 4-methoxyphenyl derivatives. These synthesized compounds were tested for their in vitro antioxidant and antimicrobial activities. Some compounds exhibited promising results, indicating the potential therapeutic applications of such derivatives (Harini et al., 2014).

Chemical Synthesis and Reactivity : Studies have also focused on the chemical synthesis and properties of similar compounds. For instance, research into the acylation of amines and pyrazole with related acetyl chloride compounds provided insights into the reactivity and potential applications of these substances in chemical synthesis (Arutjunyan et al., 2013).

Natural Product Isolation : Research on Turkish lichens led to the isolation of new compounds, including derivatives of 4-methoxyphenyl, highlighting the diversity of natural sources for such chemical entities and their potential applications in various fields (Kirmizigul et al., 2003).

Pharmaceutical Chemistry : Certain 4-methoxyphenyl derivatives have been used in the preparation of cephem antibiotics, demonstrating their significance in pharmaceutical chemistry and drug synthesis (Tatsuta et al., 1994).

Fluorescent Labeling in Biomedical Analysis : The development of novel fluorophores derived from 4-methoxyphenyl compounds for use in biomedical analysis indicates the utility of these derivatives in advanced imaging and diagnostic techniques (Hirano et al., 2004).

properties

IUPAC Name |

2-(4-methoxy-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-13-4-3-9-18(10-13)16(20)11-19(12-17(21)22)14-5-7-15(23-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEZSNVXPYJBMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152362 |

Source

|

| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142205-85-3 |

Source

|

| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

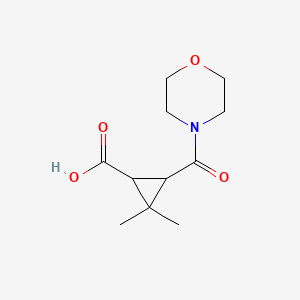

![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)

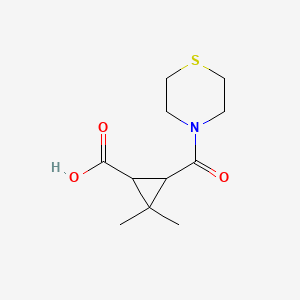

![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)

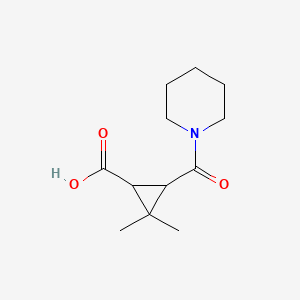

![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)

![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)

![((4-Methoxyphenyl){2-oxo-2-[(2-pyridin-2-ylethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326826.png)

![{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid](/img/structure/B1326829.png)

![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326841.png)

![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326842.png)

![((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1326847.png)